(Rac)-LB-100
Description
Significance of Protein Phosphatase 2A (PP2A) in Cellular Homeostasis and Signal Transduction
Protein Phosphatase 2A (PP2A) is a major and highly conserved serine/threonine phosphatase that plays pivotal roles in maintaining cellular homeostasis and regulating diverse signal transduction pathways. wikipedia.orgfishersci.caciteab.comfishersci.cafishersci.com PP2A functions as a heterotrimeric complex typically composed of a catalytic C subunit (PPP2CA or PPP2CB), a structural A subunit (PPP2R1A or PPP2R1B), and a variable regulatory B subunit. citeab.comfishersci.camims.comherts.ac.uk The diversity of regulatory B subunits dictates substrate specificity and subcellular localization, allowing PP2A to participate in a wide range of cellular functions. fishersci.camims.comguidetopharmacology.org
PP2A is involved in the regulation of critical cellular processes including cell cycle progression, apoptosis, DNA repair, and cytoskeletal organization. wikipedia.orgfishersci.caciteab.comlatoxan.comwikidata.org It acts as a key negative regulator of numerous signaling cascades, including the MAPK, PI3K/AKT, and Wnt/β-catenin pathways, by dephosphorylating key components within these networks. citeab.comherts.ac.ukciteab.comfishersci.co.uk For instance, PP2A dephosphorylates and inhibits the activity of kinases such as AKT and ERK, and regulates proteins like c-MYC and β-catenin, which are central to cell growth, proliferation, and survival. citeab.comherts.ac.ukciteab.comfishersci.co.uk In the nervous system, PP2A is the predominant serine/threonine phosphatase and is crucial for neuronal function, including the dephosphorylation of microtubule-associated proteins like tau. wikipedia.orgciteab.comwikipedia.org
Role of PP2A in Oncogenesis and Tumor Suppression Paradigms
Historically, PP2A has been predominantly characterized as a tumor suppressor. wikipedia.orgfishersci.caherts.ac.ukciteab.com Its ability to negatively regulate numerous pro-growth and pro-survival signaling pathways positions it as a critical brake on uncontrolled cell proliferation and survival. herts.ac.ukguidetopharmacology.orgciteab.com Consistent with this role, reduced PP2A activity or expression is frequently observed in various cancers, often due to mutations in its subunits or the overexpression of endogenous inhibitors such as SET and CIP2A. fishersci.caguidetopharmacology.orgfishersci.co.uk Genetic alterations in PP2A structural subunits, like PPP2R1A and PPP2R1B, have been linked to human cancers, contributing to transformation and tumor growth by disrupting PP2A complex formation and function. mims.comguidetopharmacology.org
Despite its established tumor suppressor role, a seemingly paradoxical paradigm has emerged where inhibition of PP2A has shown therapeutic potential in certain cancer contexts. wikipedia.orgfishersci.cawikipedia.org This can be attributed to the complex and context-dependent functions of PP2A, where its inhibition may selectively target cancer cells or sensitize them to other therapies. fishersci.canih.gov For example, inhibiting PP2A can disrupt DNA repair mechanisms in cancer cells, making them more vulnerable to chemotherapy and radiation. wikidata.orgciteab.commims.com Furthermore, in some cancers, specific PP2A complexes may even promote tumor cell survival or resistance, making their inhibition therapeutically beneficial. wikipedia.org
Therapeutic Targeting of Protein Phosphatases: Historical Context and Emerging Strategies
The therapeutic targeting of protein phosphatases has faced historical challenges, partly due to the perception that their active sites are less amenable to selective small-molecule inhibition compared to kinases. nih.govwikipedia.org Early phosphatase inhibitors, such as the naturally occurring toxins okadaic acid and cantharidin (B1668268), were instrumental tools for studying phosphatase function but exhibited significant toxicity and limited specificity, precluding their clinical use. lifechemicals.comwikidata.orgciteab.com
However, recent advancements have reignited interest in phosphatases as drug targets. Emerging strategies include the development of allosteric inhibitors, activators of PP2A (SMAPs and iHAPs), and compounds that target specific PP2A holoenzymes by interfering with protein-protein interactions rather than solely the catalytic site. nih.govguidetopharmacology.orgfishersci.ca
The chemical compound LB-100 represents a significant development in the therapeutic targeting of PP2A. Derived from norcantharidin (B1212189), a synthetic analog of cantharidin, LB-100 is a water-soluble small molecule that functions as a competitive inhibitor of the catalytic subunit of PP2A (PP2A-C). wikipedia.orgmims.com Research indicates that LB-100 also inhibits Protein Phosphatase 5 catalytic subunit (PP5-C), sharing a similar catalytic mechanism with PP2A-C. wikipedia.orgnih.gov While LB-100 exhibits modest selectivity for PP2A-C over PP5-C, it is considered a selective protein phosphatase inhibitor. wikipedia.orgnih.gov LB-100 is converted into its active metabolite, endothall (B106541), inside cells, a process that can be mediated enzymatically. nih.gov
Preclinical studies have demonstrated the potential of LB-100 as an anti-cancer agent, particularly for its ability to sensitize cancer cells to conventional therapies. wikipedia.orgwikidata.orgciteab.commims.commybiosource.com Its mechanisms of action against cancer are multifaceted and include activating the host immune system, recruiting cytotoxic T cells to tumors, disrupting signaling pathways that maintain cancer stem cells, promoting aberrant cell cycle regulation, and preventing tumor cell resistance to apoptosis. wikipedia.org LB-100 has been shown to enhance the efficacy of chemotherapy agents like cisplatin (B142131), docetaxel, and nab-paclitaxel, as well as radiation therapy, in various cancer models, including glioblastoma, ovarian carcinoma, esophageal squamous cell carcinoma (ESCC), and pancreatic cancer. wikipedia.orgwikidata.orgnih.govciteab.commims.commybiosource.com
Specific research findings highlight the impact of LB-100 across different cancer types:
In Triple-Negative Breast Cancer (TNBC), LB-100 monotherapy reduced tumor volume in xenograft models, suggesting it may overcome PP2A-associated apoptotic resistance. wikipedia.org
In glioblastoma, LB-100 inhibited tumor growth in xenografts and enhanced the effects of radiation by interfering with DNA repair and promoting mitotic catastrophe. wikidata.orgwikipedia.orgmybiosource.com It also reduced P-glycoprotein expression, contributing to overcoming multidrug resistance. nih.gov
In ESCC, LB-100 treatment attenuated PP2A expression and decreased MCL1 protein levels, showing potential to overcome resistance to anti-microtubule agents like nab-paclitaxel. wikipedia.org
LB-100 has also shown promise in enhancing immunotherapy by promoting neoantigen production and cytokine release, and enhancing T cell proliferation. citeab.com Preclinical data suggest it may convert "cold" tumors into "hot" tumors, increasing responsiveness to immune-checkpoint blockade. citeab.com
The preclinical success of LB-100 has led to its investigation in clinical trials for various cancers. wikipedia.org
Below is a summary of some preclinical findings related to LB-100:
| Cancer Type | Preclinical Finding | Source |
| Triple-Negative Breast Cancer | Reduced tumor volume in xenografts; potential to overcome apoptotic resistance. | wikipedia.org |
| Glioblastoma | Inhibited tumor growth in xenografts; enhanced radiation efficacy; reduced P-glycoprotein expression. | wikidata.orgwikipedia.orgnih.govmybiosource.com |
| Esophageal Squamous Cell Carcinoma | Attenuated PP2A expression; decreased MCL1 levels; potential to overcome resistance to anti-microtubule agents. | wikipedia.org |
| Ovarian Carcinoma | Sensitized cells to cisplatin. | mybiosource.com |
| Pancreatic Cancer | Sensitized cells to radiation. | wikidata.orgmybiosource.com |
| Various Solid Tumors | Potentiated standard cytotoxic therapies without enhancing toxicity. | citeab.com |
| Multiple Cancer Models | Enhanced tumor immunotherapy; increased responsiveness to PD-1 blockade. | citeab.comnih.gov |
These findings underscore the potential of LB-100 as a therapeutic agent, particularly in combination with existing cancer treatments, by targeting PP2A and influencing key cellular pathways involved in cancer progression and treatment resistance.
Structure
2D Structure
Properties
IUPAC Name |
(1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQMLSGOTNKJKI-IZUQBHJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2[C@@H]3CC[C@H](C2C(=O)O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132163 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632032-53-1 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632032-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | LB-100 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632032531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LB-100 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15412 | |
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| Record name | 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201132163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | LB-100 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C1JUU9S0L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Preclinical Characterization of Lb 100
Derivation of LB-100 from Cantharidin (B1668268) and Norcantharidin (B1212189) Scaffolds
LB-100 is a derivative of norcantharidin, which itself is a demethylated analog of the natural compound cantharidin researchgate.netmdpi.commdpi.com. Cantharidin is a substance historically isolated from blistering beetles and has been used in traditional medicine researchgate.netmdpi.com. The cantharidin and norcantharidin structures, specifically the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety, provide a scaffold that has been attractive for developing specific phosphatase inhibitors due to its relatively simple structure and ease of chemical synthesis nih.govscispace.com. LB-100, chemically named as 3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, represents an endothall-based derivative nih.govscispace.com. The hydrolyzed diacid forms of both cantharidin and endothall (B106541) share the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety with LB-100 nih.gov.
Initial Preclinical Assessment of LB-100 as a Serine/Threonine Phosphatase Inhibitor
Initial preclinical assessments identified LB-100 as a competitive inhibitor of protein phosphatase 2A (PP2A) mdpi.comnih.govaacrjournals.org. Early reports widely described LB-100 as a specific inhibitor of the catalytic subunit of PP2A (PP2AC) nih.govresearchgate.netscispace.com. However, further research, including inhibition assays using purified enzymes, demonstrated that LB-100 is a catalytic inhibitor of both PP2AC and PPP5C nih.govresearchgate.netscispace.com. These studies revealed that the phosphopeptide substrate (K-R-pT-I-R-R) commonly used to assess PP2A activity is also a substrate for PPP5C nih.govresearchgate.netscispace.com.
Detailed research findings indicate that LB-100 inhibits PP2AC and PPP5C with similar potency researchgate.net. For instance, reported IC₅₀ values for LB-100 against PP2A were 0.85 μM and 3.87 μM in BxPc-3 and Panc-1 cells, respectively . Inhibition assays using purified enzymes and substrates like DiFMUP or a phosphopeptide (K-R-pT-I-R-R) demonstrated potent inhibition of PP2AC by LB-100 nih.govscispace.com. Furthermore, the dephosphorylation of [³²P]-radiolabeled phosphohistone, an established substrate for both PP2AC and PPP5C, by PP2AC is potently inhibited by LB-100 nih.gov.
Structural analysis, including the co-crystallization of PPP5C with LB-100, has provided insights into its mechanism of inhibition nih.govresearchgate.netscispace.com. The crystal structure of the PPP5C-LB-100 complex, solved at a resolution of 1.65Å, showed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates with the metal ions and key residues within the catalytic site of PPP5C nih.govresearchgate.netscispace.com. These residues and metal ions are conserved in both PP2AC and PPP5C, explaining the dual inhibitory activity nih.govresearchgate.netscispace.com. The binding of this moiety over the catalytic metals of PPP5C blocks substrate access scispace.com.
Preclinical studies have also investigated the effects of LB-100 in cellular contexts. For example, treatment with LB-100 was observed to cause a concentration-dependent increase in the phosphorylation of ribosomal protein S6, an effect also seen when PPP5C expression is disrupted nih.gov. These findings suggest that some cellular actions attributed to specific PP2A inhibition by LB-100 could result from the inhibition of PP2A, PPP5C, or both nih.gov.
Preclinical studies have shown that LB-100 can inhibit proliferation and induce apoptosis in various cultured cancer cells nih.gov. It has also demonstrated effectiveness as a chemo- and radio-sensitizer in preclinical tumor models nih.govnih.govaacrjournals.orgtandfonline.comresearchgate.netscispace.com. For instance, in mouse xenograft models, LB-100 exhibited potent anti-neoplastic activity in combination with agents like cisplatin (B142131) or doxorubicin (B1662922) nih.govscispace.com. Studies in osteosarcoma cells showed that LB-100 overcame DNA repair mechanisms and prevented the development of pulmonary metastases in a xenograft model when combined with cisplatin tandfonline.com. The mechanism involved abrogating the ATM/ATR-activated DNA damage response tandfonline.com.
Data from preclinical studies highlight the inhibitory effects of LB-100 on phosphatase activity and its impact on cellular processes.
| Phosphatase Target | IC₅₀ (μM) in Cells | Substrate Used in Assay | Reference |
| PP2A | 0.85 (BxPc-3 cells) | Not specified in snippet context for assay type | |
| PP2A | 3.87 (Panc-1 cells) | Not specified in snippet context for assay type | |
| PP2AC | ~0.4 (Purified enzyme) | Not specified in snippet context for assay type, but stated as similar potency to PPP5C inhibition | researchgate.net |
| PPP5C | ~1.8 (Purified enzyme) | Not specified in snippet context for assay type, but stated as similar potency to PP2AC inhibition | researchgate.net |
Note: Specific assay conditions and substrates for the cell-based IC₅₀ values were not detailed in the provided snippets, only for purified enzyme assays.
Preclinical research indicates that LB-100's ability to inhibit both PP2AC and PPP5C is similar to the actions of cantharidin and endothall, which also show modest selectivity for PP2AC versus PPP5C nih.gov.
Molecular Mechanisms of Action of Lb 100
Direct Enzymatic Inhibition of Protein Phosphatases
LB-100 functions as a catalytic inhibitor of specific serine/threonine protein phosphatases, most notably Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5C (PP5C). wikidata.orgflybase.orguni.lu This direct enzymatic inhibition forms the basis of its molecular mechanism.
Competitive Inhibition of Protein Phosphatase 2A (PP2A) Catalytic Subunit
LB-100 has been characterized as a competitive inhibitor of the catalytic subunit of Protein Phosphatase 2A (PP2AC). nih.govnih.govnih.gov Studies using purified enzymes and cell-based assays have demonstrated its potency against PP2A. wikidata.orgflybase.orguni.lu For instance, LB-100 has shown IC₅₀ values of 0.85 μM and 3.87 μM in BxPc-3 and Panc-1 cells, respectively, and can reduce PP2A activity in these cells by 30-50%. herts.ac.ukfishersci.ca Early reports often described LB-100 as a specific inhibitor of PP2A, although later research indicated that the phosphopeptide substrate used in some of these assays is also a substrate for PP5C, suggesting a broader inhibitory profile than initially assumed. wikidata.orguni.lu
Inhibition of Protein Phosphatase 5C (PP5C) Catalytic Activity
Beyond its effects on PP2A, LB-100 is also a catalytic inhibitor of Protein Phosphatase 5C (PP5C). wikidata.orgflybase.orguni.lu Inhibition assays using purified enzymes have confirmed that LB-100 inhibits the catalytic activity of both PP2AC and PPP5C in a dose-dependent manner. wikidata.orgguidetopharmacology.org LB-100 inhibits PP2AC and PPP5C with similar potency, with reported IC₅₀ values of 0.4 μM for PP2AC and 1.8 μM for PPP5C using certain substrates. flybase.org The inhibition of both phosphatases may contribute additively to the observed antitumor activity of LB-100. wikidata.orgflybase.orguni.lu
Table 1: IC₅₀ Values of LB-100 for PP2A and PP5C Inhibition
| Target Enzyme | Substrate Type | IC₅₀ (µM) | Reference |
| PP2AC | Small non-physiological | ~0.4 | flybase.org |
| PPP5C | Small non-physiological | ~1.8 | flybase.org |
| PP2A | In BxPc-3 cells | 0.85 | herts.ac.ukfishersci.ca |
| PP2A | In Panc-1 cells | 3.87 | herts.ac.ukfishersci.ca |
| PP2A | In BxPc-3, Panc-1, SW1990 | 30-50% reduction in activity | herts.ac.uk |
Structural Basis of LB-100 Interaction with Catalytic Sites (e.g., PPP5C Co-crystallization)
The structural basis for LB-100's inhibitory activity has been investigated through co-crystallization studies. The crystal structure of PPP5C co-crystallized with LB-100 has been solved to a resolution of 1.65 Å. wikidata.orgflybase.orguni.lu This structure revealed that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety, a core scaffold shared with other inhibitors like cantharidin (B1668268) and endothall (B106541), coordinates with the metal ions and key residues within the catalytic site. wikidata.orgflybase.orguni.luguidetopharmacology.org These residues and metal ions are conserved in both PP2AC and PPP5C, explaining LB-100's ability to inhibit both enzymes. wikidata.orgflybase.orguni.lu The active site of PPP5C, where LB-100 binds, is located at the base of a shallow depression formed by residues from specific loops of the protein. wikidata.org
Downstream Molecular Signaling Perturbations Induced by LB-100
Inhibition of PP2A and PP5C by LB-100 leads to widespread changes in the phosphorylation status of numerous cellular proteins, thereby perturbing various downstream signaling pathways critical for cell fate.
Modulation of Cell Cycle Regulatory Proteins
A significant consequence of LB-100 treatment is the modulation of proteins that regulate the cell cycle, frequently resulting in cell cycle arrest. LB-100 has been shown to induce G2/M cell cycle arrest in various cancer cell lines. nih.gov This arrest is associated with altered phosphorylation and expression levels of key cell cycle regulators. Studies have reported decreased Wee1 expression and increased cdc2 activation following LB-100 treatment. Additionally, changes in proteins such as pPlk1, TCTP, and Cdk1 have been observed, consistent with a G2/M phase accumulation. nih.gov For example, in SKM-1 AML cells, LB-100 monotherapy significantly increased the proportion of cells in the G2/M phase. This disruption of cell cycle progression contributes to the cytotoxic effects of LB-100, particularly when combined with other therapies. nih.gov
Impact on DNA Damage Response Pathways
LB-100 significantly impacts DNA damage response (DDR) pathways, which is a key mechanism underlying its ability to sensitize cancer cells to chemotherapy and radiation. nih.gov By inhibiting PP2A, which is involved in DNA damage repair, LB-100 can prevent the efficient activation of PP2A-mediated repair mechanisms, leaving damaged DNA unrepaired and enhancing the cytotoxic effects of DNA-damaging agents. LB-100 treatment can lead to constitutive hyperphosphorylation of crucial DDR proteins, including BRCA1, Chk2, and γH2AX. It can also alter the kinetics and persistence of signaling molecules like JNK. Furthermore, LB-100 has been shown to induce DNA replication stress, which can contribute to increased sensitivity to DNA-damaging agents. The modulation of proteins such as p53, Akt, and MDM2 by LB-100 also plays a role in its effects on the DDR. nih.gov
Table 2: Impact of LB-100 on Cell Cycle and DNA Damage Response
| Cellular Process | Observed Effect of LB-100 | Associated Proteins/Markers | Reference |
| Cell Cycle Progression | Induction of G2/M arrest | CDC25C, CDK1, pPlk1, TCTP, Wee1, cdc2 | nih.gov |
| DNA Damage Response | Impaired DNA repair | PP2A-mediated repair mechanisms | |
| Sustained phosphorylation of DDR proteins | BRCA1, Chk2, γH2AX | ||
| Altered JNK activation | JNK | ||
| Induction of DNA replication stress | Not explicitly listed in relation to stress | ||
| Modulation of key regulatory proteins in DDR | p53, Akt, MDM2 | nih.gov |
Influence on Key Tumor Suppressor and Oncogenic Signaling Molecules (e.g., p53, MDM2, CAMKIIα)
LB-100's inhibitory effect on PP2A influences key signaling molecules involved in tumor suppression and oncogenesis, notably the p53-MDM2 pathway. PP2A plays a role in regulating p53 signaling, which can drive apoptosis when activated. nih.gov In response to DNA damage, ATM signaling activates and stabilizes PP2A, which targets a site on MDM2 for proteasomal degradation. nih.gov PP2A also suppresses AKT1 signaling, which in turn reduces levels of activated phosphorylated MDM2 (pMDM2), preventing MDM2-mediated degradation of p53. nih.gov Furthermore, PP2A directly dephosphorylates sites on p53, contributing to p53 stability, cell cycle arrest, and apoptosis in the context of irreparable DNA damage. nih.gov
Inhibition of PP2A by LB-100 can lead to increased phosphorylation of MDM2. mdpi.com MDM2 typically inhibits the tumor suppressor activity of p53. mdpi.commdpi.com However, MDM2 can also positively regulate p53 under certain conditions, such as after ATM-dependent MDM2 phosphorylation, which enhances p53 translation. mdpi.com Treatment with an LB-100 analog has been associated with increased phosphorylation of MDM2 and decreased phosphorylated p53. mdpi.com The rescue of the p53-ARF-MDM2 pathway via LB-100-induced phosphorylation of MDM2, leading to the subsequent upregulation of tumor suppressor p53, highlights a potential antitumor mechanism. mdpi.com The p53-ARF-MDM2 pathway is frequently deregulated in certain cancers, such as Glioblastoma Multiforme (GBM). mdpi.com
While the provided search results specifically highlight the interaction with p53 and MDM2, the influence of LB-100 on CAMKIIα was mentioned in the initial context cenmed.com but not detailed in the search results. Therefore, specific research findings on LB-100's direct influence on CAMKIIα are not available in the provided information.
Alterations in mRNA Processing and Aberrant Protein Production
LB-100 has been shown to induce significant alterations in mRNA splicing, leading to the creation of neoantigens in cancer cells. nih.gov This perturbation of mRNA splicing is a major role identified for LB-100. nih.gov Inhibition of PP2A/PP5 by LB-100 results in substantial changes in the phosphorylation of splicing proteins, involving both hyper- and hypophosphorylation events. nih.gov These changes lead to aberrant RNA splicing events, including skipped exons and retained introns. nih.gov
LB-100-dependent alternative splicing can decrease the protein expression of the resulting transcripts. nih.gov Alternative splicing can affect the fate of transcripts in various ways, such as altering stability, forming premature termination codons (PTC), or changing translation rates, which results in altered protein levels or the creation of alternative protein isoforms with different localization, stability, or function. nih.gov The observed effects of LB-100 on alternative splicing and reduced expression of resulting proteins are likely mediated by post-transcriptional regulation rather than transcriptional control. nih.gov
Proteins like SRSF1 or SRSF2, which are mis-phosphorylated in LB-100-treated cells, are known cancer regulators. nih.gov Changes in the phosphorylation patterns in response to LB-100 have been observed for splicing proteins recurrently mutated in cancer, such as SRSF2, U2AF1, SF3B1, and ZRSR2. nih.gov Mutations in these factors often lead to abnormal activity and altered splicing patterns, contributing to the oncogenic phenotype. nih.gov The unexpectedly strong effect of LB-100 on mRNA splicing further supports its potential use. biospace.comglobenewswire.com
Effects on Glutamine Metabolism (e.g., GLS2 Suppression)
Glutamine metabolism is crucial for cancer cell growth and survival, providing precursors for energy production and biosynthesis. nih.govnih.govbiomolther.org The enzyme glutaminase (B10826351) (GLS) catalyzes the conversion of glutamine to glutamate, the first key step in glutamine catabolism. nih.gov There are two main isoforms, GLS1 and GLS2. nih.govbiomolther.orgaim.clinic While GLS1 is often upregulated in various cancers and plays a critical role in cancer cell fitness, the role of GLS2 in cancer is more complex and appears to be context-specific. nih.govnih.govbiomolther.orgaim.clinic GLS2 expression is primarily restricted to certain tissues like the liver, brain, pituitary gland, and pancreas. nih.govaim.clinic
The provided context and search results mention GLS2 suppression nih.gov but the detailed mechanism or direct link between LB-100 and GLS2 suppression is not explicitly described in the search snippets. However, it is known that GLS2 can be induced by the tumor suppressor p53 biomolther.orgaim.clinic, and LB-100 influences the p53 pathway. mdpi.comnih.gov This suggests a potential indirect link where LB-100's effects on p53 could impact GLS2 expression, but this is not directly confirmed by the search results.
Research indicates that GLS2 can have both tumor suppressor and tumor-promoting roles depending on the cancer type and microenvironment. nih.govbiomolther.orgaim.clinic For instance, GLS2 overexpression has been shown to reduce tumor cell colony formation and inhibit proliferation in some contexts, suggesting an antitumoral function. nih.gov Conversely, GLS2 seems to support growth and promote radiation resistance in some cancer types, and its activation is critical for colon cancer growth under hypoxia. nih.govaim.clinic N-Myc, an oncogene, has been shown to directly activate GLS2 transcription in MYCN-amplified neuroblastoma cells, promoting glutaminolysis and supporting cell growth. oncotarget.com GLS2 depletion inhibits both glutamine-dependent anaplerosis and aerobic glycolysis in these cells. oncotarget.com
Cellular Responses and Phenotypic Effects of Lb 100
Induction of Apoptosis and Necroptosis in Malignant Cells
Research indicates that LB-100 can induce programmed cell death, including both apoptosis and necroptosis, in various malignant cell types. In acute myeloid leukemia (AML) cells, LB-100 monotherapy has been observed to significantly increase the proportion of apoptotic cells in a concentration-dependent manner. This was confirmed by flow cytometry analysis showing increased Annexin V and Propidium Iodide labeling, as well as microscopic analysis revealing condensed, pyknotic nuclei after Hoechst staining. Immunoblotting further demonstrated LB-100-induced cleavage of caspase-3 and PARP, key markers of apoptosis. researchgate.net Pan-caspase inhibition partially blocked LB-100-induced apoptosis, suggesting a caspase-dependent pathway is involved. researchgate.net
In medulloblastoma (MB) cell lines, LB-100 alone induced significant apoptosis. nih.gov Similarly, in osteosarcoma cells, the addition of LB-100 to cisplatin (B142131) treatment increased apoptotic cell death, evidenced by high expression of cleaved caspase-3 and caspase-9. nih.gov Studies in hepatocellular carcinoma (HCC) cells also show that LB-100 downregulates Bcl-2 expression, an anti-apoptotic protein, and enhances sorafenib-induced apoptosis. medchemexpress.com
Beyond apoptosis, LB-100 has been shown to induce necroptosis in specific contexts. In patient-derived primary glioblastoma neurospheres (GBMNS) with depleted PRMT5, LB-100 significantly reduced viability by inducing necroptosis, indicated by increased expression of phosphorylated MLKL. Necrostatin-1, a necroptosis inhibitor, rescued these cells from LB-100's cytotoxic effects. researchgate.net
Regulation of Cell Proliferation and Cell Viability
LB-100 demonstrates a capacity to regulate cell proliferation and viability across various cancer cell lines. As a PP2A inhibitor, LB-100 inhibits cell growth with reported IC50 values varying depending on the cell line. For instance, IC50 values of 0.85 µM and 3.87 µM have been reported in BxPc-3 and Panc-1 pancreatic cancer cells, respectively. selleckchem.com, medchemexpress.com, invivochem.com In medulloblastoma cell lines, LB-100 also exhibited a potent inhibitory effect on proliferation. nih.gov
While LB-100 can have direct cytotoxic effects, particularly at higher concentrations, its ability to sensitize cancer cells to chemotherapy and radiation is a significant aspect of its impact on cell viability. nih.gov, aacrjournals.org For example, LB-100 enhanced the cytotoxicity of doxorubicin (B1662922) in pancreatic cancer cells and sensitized tumor cells to its effects by increasing intracellular doxorubicin concentration. selleckchem.com, medchemexpress.com, invivochem.com In medulloblastoma, LB-100 enhanced cisplatin-mediated cytotoxic effects, significantly decreasing cell viability in combination compared to cisplatin alone. nih.gov In malignant meningioma cells, increasing concentrations of LB-100 reduced cell viability, although significant cytotoxic effects were primarily observed at higher doses (IC50 > 10 µM). nih.gov Combining LB-100 with radiation enhanced radiosensitivity and reduced the survival fraction in clonogenic assays in meningioma cells. nih.gov
The antiproliferative effects of LB-100 are often linked to its influence on cell cycle progression and induction of cell death pathways. researchgate.net,
Modulation of Cell Cycle Progression (e.g., G2/M Arrest, Mitotic Catastrophe)
A prominent effect of LB-100 on cellular behavior is its modulation of cell cycle progression, frequently leading to G2/M arrest and mitotic catastrophe. LB-100 has been shown to induce G2/M cell cycle arrest in various cancer cell types, including acute myeloid leukemia, chordoma, glioblastoma, and malignant meningioma cells. researchgate.net, nih.gov In SKM-1 AML cells, LB-100 monotherapy significantly increased the proportion of cells in the G2/M phase in a time-dependent manner. researchgate.net This arrest is associated with the downregulation of G2-to-M checkpoint molecules such as CDC2 and CDC25C. researchgate.net
LB-100's inhibition of PP2A can interfere with the ATM/ATR-mediated activation of the G2-M cell-cycle checkpoint that typically occurs after DNA damage. nih.gov, nih.gov This interference can lead to an inappropriate entry into mitosis despite unrepaired DNA damage, a phenomenon known as mitotic catastrophe. researchgate.net, nih.gov, researchgate.net, nih.gov, nih.gov, mdpi.com, researchgate.net Mitotic catastrophe is considered a specific form of cell death distinct from apoptosis. nih.gov, tandfonline.com, oncotarget.com Studies in irradiated meningioma cells showed that LB-100 increased mitotic catastrophe cell death and G2/M cell cycle arrest. nih.gov Similarly, in nasopharyngeal carcinoma (NPC) cells, LB-100 induced mitotic catastrophe, evidenced by the accumulation of cells in the G2/M phase and increased levels of pPlk1, pAkt1, and Cdk1. nih.gov, tandfonline.com In osteosarcoma cells treated with cisplatin, LB-100 prevented the repair of DNA damage and led to mitotic catastrophe and cell death by forcing mitotic progression. nih.gov
While G2/M arrest and mitotic catastrophe are commonly observed, the specific cell cycle effects can vary depending on the cell type and context. For instance, in p53-null ovarian cancer cell lines, LB-100 combined with cisplatin resulted in apoptotic cell death rather than mitotic catastrophe, and the combination impaired cell cycle arrest. tandfonline.com, nih.gov
Effects on Cellular Migration and Invasion
LB-100 has been reported to influence cellular migration and invasion, key processes involved in cancer metastasis. In medulloblastoma cells, LB-100 monotherapy attenuated cell migration, a prerequisite for invasion. nih.gov Similarly, in malignant meningioma cells, the PP2A inhibitor LB-100 decreased bFGF-induced collagen I invasion in a dose-dependent manner. researchgate.net These findings suggest that LB-100 may have a role in inhibiting the metastatic potential of certain cancer cells.
Conversely, some studies on microRNAs, such as miR-100 (distinct from the chemical compound LB-100), have shown that their downregulation is correlated with increased migration and invasion in certain cancer types like esophageal squamous cell carcinoma. spandidos-publications.com However, this refers to a different biological entity (a microRNA) and should not be confused with the effects of the chemical compound LB-100. The available research on the chemical compound LB-100 primarily indicates an inhibitory effect on cancer cell migration and invasion. nih.gov, researchgate.net
Induction of Cellular Stress Responses
Inhibition of PP2A by LB-100 can lead to the overactivation of oncogenic signaling pathways, which in turn can induce cellular stress responses. biorxiv.org PP2A is a tumor suppressor protein that controls numerous pathways often dysregulated in cancer. biorxiv.org By suppressing PP2A, LB-100 can overactivate these pathways, rendering cancer cells reliant on stress responses. biorxiv.org This concept suggests that combining LB-100 with a stress response inhibitor could be a promising therapeutic strategy. biorxiv.org
A recent study indicated that LB-100 enhances oncogenic signaling and activates stress response pathways. nih.gov, mdpi.com This induction of cellular stress, particularly DNA replication stress, may contribute to the increased sensitivity of cancer cells to DNA-damaging agents when combined with LB-100. embopress.org The combination of LB-100 and adavosertib, a WEE1 inhibitor, has been shown to induce replication stress, leading to premature mitosis and cell death. researchgate.net This is because LB-100 can downregulate DNA repair signaling and deregulate mitotic proteins, while adavosertib drives cells with unrepaired DNA damage into mitosis. researchgate.net
The induction of cellular stress responses by LB-100 highlights a potential mechanism by which it exerts its anti-cancer effects and sensitizes cells to other therapies.
Preclinical Efficacy of Lb 100 in Oncological Models
Monotherapy Activity in Diverse Cancer Cell Lines and Xenografts
While often highlighted for its combinatorial effects, LB-100 has also exhibited monotherapy activity in certain preclinical settings. In vitro studies have shown that LB-100 can inhibit proliferation and induce apoptosis in a variety of cultured cancer cells. wikipedia.org For instance, LB-100 monotherapy significantly decreased tumor volume in mice bearing MB468 triple-negative breast cancer (TNBC) xenografts. In patient-derived acute myelogenous leukemia (AML) cells, LB-100 monotherapy increased the proportion of cells in the G2/M phase of the cell cycle. High concentrations of LB-100 also demonstrated a direct cytotoxic effect on meningioma cells in vitro, with IC50 values generally above 10 µM in IOMM-LEE, GAR, and CH-157 cell lines. In U87 and U251 malignant glioma cell lines, LB-100 led to decreased tumor cell proliferation. nih.gov In vivo experiments using mice with U87 glioma xenografts showed that systemic treatment with LB-100 reduced mean tumor volume by 73% compared to controls. nih.gov
Combinatorial Therapeutic Enhancement with Chemotherapeutic Agents
A significant body of preclinical research focuses on the ability of LB-100 to enhance the efficacy of standard cytotoxic chemotherapy drugs. wikipedia.orgcenmed.comuni-freiburg.de This potentiation is often attributed to LB-100's mechanism of inhibiting PP2A, which can affect cellular processes such as DNA repair and cell cycle regulation, thereby increasing the sensitivity of cancer cells to DNA-damaging agents. cenmed.com LB-100 has been shown to potentiate the activity of various cytotoxic drugs against xenografts derived from numerous cancer types, including pancreatic, hepatocellular carcinoma, fibrosarcoma, pheochromocytoma, neuroblastoma, and glioblastoma, often without significantly increasing toxicity in animal models. wikipedia.orguni-freiburg.de
LB-100 has demonstrated the ability to sensitize cancer cells to platinum-based chemotherapy agents like cisplatin (B142131) and carboplatin (B1684641). In hepatocellular carcinoma (HCC) models, LB-100 significantly enhanced the inhibition of HCC by both doxorubicin (B1662922) and cisplatin in vitro and in vivo. Combination therapy with LB-100 and cisplatin resulted in significantly smaller tumor volumes in mice bearing 143B osteosarcoma (OS) xenografts compared to either agent alone. This combination also reduced pulmonary metastases in OS models. In medulloblastoma (MB) cell lines, LB-100 monotherapy decreased cell migration, and the combination of LB-100 and cisplatin significantly increased the number of apoptotic tumor cells. nih.gov In vivo MB xenograft experiments confirmed the therapeutic efficacy, with combination therapy reducing tumor growth significantly more than cisplatin monotherapy. nih.gov In small cell lung cancer (SCLC) xenograft mice, the combination of LB-100 and carboplatin resulted in significantly smaller tumor size than controls. LB-100 administration was also found to increase carboplatin uptake in tumor cells in SCLC models. LB-100 has been shown to enhance chemosensitization to cisplatin in various cancer models, including glioblastoma, sarcoma, breast, pancreatic, and ovarian cancer.
Potentiation of anthracyclines, such as doxorubicin, by LB-100 has been observed in preclinical studies. In hepatocellular carcinoma (HCC), LB-100 significantly enhanced the inhibitory effects of doxorubicin in vitro and in vivo. The combination of LB-100 and doxorubicin significantly increased cytolysis in patient-derived AML cell lines in vitro. In glioblastoma cells, LB-100 combined with doxorubicin caused inappropriate entry into mitosis and increased cell death. In vivo glioblastoma models showed that the combination therapy resulted in better tumor growth inhibition or regression and effectively prevented tumor recurrence. While one study in pancreatic cancer cell lines (BxPc-3 and Panc-1) did not find synergy between LB-100 and doxorubicin, another study indicated that inhibition of PP2A by LB-100 in pancreatic cancer synergistically enhances doxorubicin activity, inhibiting cancer growth.
Preclinical data also support the synergistic activity of LB-100 with DNA-alkylating agents like temozolomide (B1682018) and etoposide. LB-100 has been shown to potentiate the activity of temozolomide against xenografts of various cancers, including pancreatic, hepatocellular carcinoma, fibrosarcoma, pheochromocytoma, neuroblastoma, and glioblastoma. uni-freiburg.de LB-102, a lipid-soluble homolog of LB-100, has demonstrated antitumor efficacy by chemosensitizing glioblastoma multiforme (GBM) cells to DNA-alkylating agents. nih.gov LB-100 has been used in combination therapy with temozolomide, leading to the inhibition of cancer-cell growth in some studies. In small cell lung cancer (SCLC) models, LB-100 has been reported to enhance the effectiveness of etoposide, a topoisomerase inhibitor that causes DNA damage.
LB-100 has shown promise in overcoming acquired resistance to chemotherapy in preclinical models. LB-100 effectively reversed resistance to cisplatin in xenograft models of ovarian carcinoma and medulloblastoma. uni-freiburg.de This sensitization in ovarian cancer xenografts was attributed, at least in part, to the alteration of cell cycle checkpoint regulation. uni-freiburg.de In multidrug-resistant (MDR) glioblastoma and non-small cell lung carcinoma (NSCLC) cellular models, LB-100 enhanced the effectiveness of drugs like doxorubicin. LB-100 was found to reduce the expression of P-glycoprotein (P-gp) in MDR glioblastoma and NSCLCs, thereby sensitizing them to doxorubicin and increasing its intracellular accumulation.
Synergy with DNA-Alkylating Agents (e.g., Temozolomide, Etoposide)
Combinatorial Therapeutic Enhancement with Radiotherapy
LB-100 has also demonstrated efficacy as a radiosensitizer in various preclinical cancer models. Inhibition of PP2A by LB-100 sensitized human pancreatic cell lines in culture and as xenografts to radiation by interfering with DNA repair. uni-freiburg.de LB-100 enhanced radiation inhibition of glioblastoma xenografts by interfering with mitotic exit, leading to increased mitotic catastrophe. uni-freiburg.de In meningioma cells, LB-100 enhanced radiosensitivity and reduced survival fraction in clonogenic assays when combined with radiation. This combination increased DNA double-strand breakage (measured by γ-H2AX), mitotic catastrophe cell death, and G2/M cell cycle arrest in irradiated meningioma cells. In vivo, the combination of LB-100 and radiation prolonged the survival of mice with meningioma xenografts compared to radiation alone. Similarly, combining LB-100 and radiation enhanced DNA damage-induced cell death and delayed tumor growth in an animal model of chordoma. The combination of LB-100 and radiation also induced accumulation at the G2/M phase of the cell cycle in chordoma cells and enhanced radiation-induced DNA double-strand breaks. Preclinical studies have also indicated radiosensitizing effects of LB-100 in nasopharyngeal carcinoma. uni-freiburg.de
Here are some interactive data tables summarizing key preclinical findings:
Table 1: LB-100 Monotherapy Efficacy in Preclinical Models
| Cancer Type | Model System | Observed Effect | Citation |
| Triple-Negative Breast Cancer | MB468 xenografts (mice) | Significantly decreased tumor volume | |
| Acute Myelogenous Leukemia | Patient-derived cell lines | Increased proportion of cells in G2/M phase | |
| Meningioma | IOMM-LEE, GAR, CH-157 cells | Direct cytotoxic effect at high concentrations (>10 µM) | |
| Malignant Glioma | U87, U251 cell lines | Decreased tumor cell proliferation | nih.gov |
| Malignant Glioma | U87 xenografts (mice) | Reduced mean tumor volume by 73% | nih.gov |
Table 2: Combinatorial Efficacy of LB-100 with Chemotherapy
| Combination Partner | Cancer Type | Model System | Observed Effect | Citation |
| Cisplatin | Hepatocellular Carcinoma | In vitro & In vivo | Significantly enhanced inhibition | |
| Cisplatin | Osteosarcoma | 143B xenografts (mice) | Significantly smaller tumor volumes, reduced pulmonary metastases | |
| Cisplatin | Medulloblastoma | Cell lines & xenografts (mice) | Increased apoptosis, reduced tumor growth | nih.gov |
| Carboplatin | Small Cell Lung Cancer | Xenografts (mice) | Significantly smaller tumor size, increased carboplatin uptake in tumor cells | |
| Doxorubicin | Hepatocellular Carcinoma | In vitro & In vivo | Significantly enhanced inhibition | |
| Doxorubicin | Acute Myelogenous Leukemia | Patient-derived cell lines | Significantly increased cytolysis | |
| Doxorubicin | Glioblastoma | Cell lines & In vivo | Increased cell death, better growth inhibition/regression, prevented recurrence | |
| Temozolomide | Various (Pancreatic, HCC, etc.) | Xenografts | Potentiated activity | uni-freiburg.de |
| Temozolomide | Cancer cells | In vitro | Inhibition of cancer-cell growth | |
| Etoposide | Small Cell Lung Cancer | Models | Enhanced effectiveness of etoposide |
Table 3: Combinatorial Efficacy of LB-100 with Radiotherapy
| Combination Partner | Cancer Type | Model System | Observed Effect | Citation |
| Radiation | Pancreatic Cancer | Cell lines & xenografts | Sensitization by interfering with DNA repair | uni-freiburg.de |
| Radiation | Glioblastoma | Xenografts | Enhanced inhibition by interfering with mitotic exit, increased mitotic catastrophe | uni-freiburg.de |
| Radiation | Meningioma | Cell lines & xenografts (mice) | Enhanced radiosensitivity, reduced survival fraction, increased DNA damage, prolonged survival | |
| Radiation | Chordoma | Animal model | Enhanced DNA damage-induced cell death, delayed tumor growth, G2/M arrest | |
| Radiation | Nasopharyngeal Carcinoma | Preclinical models | Radiosensitizing effects | uni-freiburg.de |
Table 4: Efficacy of LB-100 in Overcoming Acquired Chemotherapy Resistance
| Resistance To | Cancer Type | Model System | Observed Effect | Citation |
| Cisplatin | Ovarian Carcinoma | Xenografts | Reversed resistance, altered cell cycle checkpoint regulation | uni-freiburg.de |
| Cisplatin | Medulloblastoma | Xenografts | Reversed resistance | uni-freiburg.de |
| Doxorubicin | Glioblastoma | Cellular models | Enhanced effectiveness | |
| Various Drugs | Glioblastoma, NSCLC | Multidrug-resistant cells | Enhanced effectiveness, reduced P-gp expression, increased drug accumulation |
Immunotherapeutic Augmentation by LB-100
Preclinical investigations have explored the potential of LB-100 to enhance antitumor immunity and augment the efficacy of immunotherapies. LB-100's mechanism of action in this context involves several key aspects of the immune response against cancer. lixte.comlixte.com
Enhancement of Immune Checkpoint Blockade Efficacy (e.g., PD-1/PD-L1 Inhibitors)
LB-100 has demonstrated the ability to synergize with immune checkpoint blockade, particularly inhibitors targeting the PD-1/PD-L1 axis, in various preclinical cancer models. This synergy has been observed in murine models of colon cancer, melanoma, and glioblastoma. nih.govresearchgate.netimmocell.com The combination of LB-100 and PD-1 blockade significantly improved survival and induced tumor regression in a syngeneic glioblastoma model. nih.govimmocell.com This effect was shown to be dependent on both CD4 and CD8 T cells. nih.gov Studies suggest that LB-100 can sensitize tumors that previously did not respond well to PD-1 blockade alone. nih.gov
Promotion of Neoantigen and Cytokine Production
Research indicates that LB-100 can promote the production of neoantigens and cytokines, contributing to an enhanced systemic immune response against cancer. lixte.comlixte.com A key mechanism identified is the perturbation of mRNA splicing in cancer cells by LB-100, leading to splicing alterations and the formation of drug-induced neopeptides presented by MHC-I molecules. embopress.orgnih.govlarvol.com This generation of neoantigens provides further mechanistic support for combining LB-100 with immune checkpoint inhibitors. embopress.orgnih.gov Additionally, LB-100 has been shown to enhance the secretion of cytokines, such as IFN-gamma, by T cells. nih.govresearchgate.net Increased IFN-gamma production can, in turn, induce greater expression of PD-L1 in tumors, potentially rendering them more amenable to PD-1 blockade. nih.govresearchgate.net
Activation and Proliferation of Cytotoxic T Lymphocytes and CAR-T Cells
LB-100 has been shown to enhance the activation and proliferation of cytotoxic T lymphocytes (CTLs) and CAR-T cells, reinforcing the effectiveness of immunotherapy. mdpi.comlixte.comlixte.comnih.govresearchgate.net In preclinical models, LB-100 has demonstrated enhancing effects on both CD4+ and CD8+ T cell function. researchgate.net Specifically, studies have shown that LB-100 can increase the secretion of IFN-gamma by CD8+ T cells. researchgate.net Furthermore, in preclinical models of glioblastoma, LB-100 enhanced the efficacy of CAR-T cells targeting carbonic anhydrase IX (CAIX), leading to significant cytotoxicity against tumor cells and increased cytokine production in vitro. mdpi.comnih.govresearchgate.net The combination also significantly increased tumor-infiltrating lymphocytes and prolonged survival in vivo. mdpi.comresearchgate.net
Modulation of the Tumor Immune Microenvironment ("Cold" to "Hot" Conversion)
LB-100 has the potential to modulate the tumor immune microenvironment, contributing to the conversion of immunologically "cold" tumors (poorly recognized by the immune system) into "hot" tumors (more susceptible to immune-mediated destruction). lixte.comembopress.orglixte.comscispace.com This conversion is characterized by increased immune cell infiltration and activation within the tumor. mdpi.comnih.govacs.org The ability of LB-100 to induce neoantigen production and enhance T cell activity contributes to this modulation, making the tumor microenvironment more conducive to an effective antitumor immune response. embopress.orgnih.govlixte.com
Efficacy in Specific Preclinical Cancer Models
Preclinical studies have investigated the efficacy of LB-100 in various cancer types, including tumors of the nervous system.
Nervous System Tumors (e.g., Glioblastoma, Medulloblastoma, Neuroblastoma)
LB-100 has shown promise in preclinical models of nervous system tumors, which often present significant therapeutic challenges. mdpi.comresearchgate.net
Glioblastoma (GBM): Preclinical investigations in glioblastoma models have demonstrated the potential of LB-100 both as a single agent and in combination therapies. LB-100 alone inhibited proliferation and reduced tumor volume in glioma cell lines and xenografts. mdpi.com More significantly, combining LB-100 with PD-1 blockade or CAR-T cell therapy has shown enhanced antitumor efficacy in GBM models. mdpi.comnih.govimmocell.comresearchgate.net The combination of LB-100 and PD-1 blockade significantly improved survival and led to complete tumor regression in a subset of mice in a syngeneic glioma model. nih.govimmocell.com Similarly, the combination of LB-100 with anti-CAIX CAR-T cells resulted in increased cytotoxicity, cytokine production, tumor-infiltrating lymphocytes, and prolonged survival in GBM models. mdpi.comresearchgate.net
Medulloblastoma (MB): Studies in medulloblastoma cell lines and an intracranial xenograft model have shown that LB-100 has potent effects on MB cells. mdpi.comnih.gov LB-100 monotherapy inhibited proliferation and induced apoptosis in MB cell lines. mdpi.comnih.gov It also attenuated MB cell migration. mdpi.comnih.gov When combined with cisplatin, LB-100 significantly enhanced cisplatin cytotoxicity and overcame cisplatin resistance in MB cells in vitro. nih.govnih.gov In vivo experiments demonstrated that the combination of LB-100 and cisplatin significantly reduced tumor growth compared to cisplatin monotherapy. mdpi.comnih.gov
Neuroblastoma: Preclinical studies have indicated that LB-100 has activity against neuroblastoma xenografts, often in combination with cytotoxic agents. aacrjournals.orgaacrjournals.org
Data from selected preclinical studies in nervous system tumors are summarized in the table below.
| Tumor Type | Model System | Combination Partner(s) | Key Findings | Source |
| Glioblastoma | Murine GL261 glioma model (syngeneic) | PD-1 blockade | Significantly improved survival; ~25% complete tumor regression; effect dependent on CD4 and CD8 T cells. | nih.govimmocell.com |
| Glioblastoma | U251-Luc glioma xenografts (mice) | Anti-CAIX CAR-T cells | Increased cytotoxicity and cytokine production in vitro; significantly increased tumor-infiltrating lymphocytes and prolonged survival in vivo. | mdpi.comresearchgate.net |
| Glioblastoma | U87 and U251 malignant glioma cell lines; U87 xenografts | Monotherapy | Decreased proliferation in vitro; reduced mean tumor volume by 73% in vivo (U87 xenografts). | mdpi.com |
| Medulloblastoma | DAOY and D341-MED cell lines; intracranial xenograft | Cisplatin | Inhibited proliferation, induced apoptosis, and attenuated migration in vitro; enhanced cisplatin cytotoxicity and overcame resistance in vitro; reduced tumor growth in vivo. | mdpi.comnih.govnih.gov |
| Neuroblastoma | Xenografts | Cytotoxic agents | Demonstrated activity in combination. | aacrjournals.orgaacrjournals.org |
Interactive Table: (Note: This is a static representation. In an interactive format, users could potentially sort, filter, or click for more details if a linked database were available.)
| Tumor Type | Model System | Combination Partner(s) | Key Preclinical Outcomes |
| Glioblastoma | Murine GL261 glioma model (syngeneic) | PD-1 blockade | - Significantly improved survival nih.govimmocell.com- Approximately 25% complete tumor regression immocell.com- Effect dependent on CD4 and CD8 T cells nih.gov |
| Glioblastoma | U251-Luc glioma xenografts (mice) | Anti-CAIX CAR-T cells | - Increased cytotoxicity and cytokine production in vitro mdpi.comresearchgate.net- Significantly increased tumor-infiltrating lymphocytes in vivo mdpi.comresearchgate.net- Prolonged mouse survival in vivo mdpi.comresearchgate.net |
| Glioblastoma | U87 and U251 malignant glioma cell lines; U87 xenografts | Monotherapy | - Decreased tumor cell proliferation in vitro mdpi.com- Reduced mean tumor volume by 73% in U87 xenografts in vivo mdpi.com |
| Medulloblastoma | DAOY and D341-MED cell lines; intracranial xenograft | Cisplatin | - Inhibited proliferation and induced apoptosis in vitro mdpi.comnih.gov- Attenuated cell migration in vitro mdpi.comnih.gov- Enhanced cisplatin cytotoxicity and overcame resistance in vitro nih.govnih.gov- Reduced tumor growth in vivo mdpi.comnih.gov |
| Neuroblastoma | Xenografts | Cytotoxic agents | - Demonstrated antitumor activity when combined with cytotoxic agents. aacrjournals.orgaacrjournals.org |
Gastrointestinal Malignancies (e.g., Pancreatic Cancer, Colorectal Cancer, Hepatocellular Carcinoma)
Preclinical studies have indicated that LB-100 can enhance the effectiveness of existing anti-tumor agents against pancreatic and hepatocellular carcinoma xenografts. nih.gov In pancreatic cancer, LB-100 has been shown to sensitize human pancreatic cell lines in culture and as xenografts to radiation by interfering with DNA repair. aacrjournals.orgnih.gov Additionally, LB-100 promoted the penetration of doxorubicin into tumor parenchyma in pancreatic cancer xenografts. nih.gov While in vitro treatment with LB-100 showed potent IC50 values in Panc-1 and BxPc-3 pancreatic cell lines, the enhancement of doxorubicin combination treatment was observed specifically in the BxPc-3 cell line. nih.gov
In colorectal cancer, LB-100 has been shown to sensitize cancer cells to immune checkpoint blockade in preclinical models. nih.govembopress.org This sensitization is linked to LB-100's ability to perturb mRNA splicing, leading to alterations and the formation of drug-induced neoantigens presented by MHC-I complexes. nih.govembopress.org Treating colorectal adenocarcinoma cells with LB-100 drives transcriptome-wide changes in splicing patterns, with over 1000 events of exon skipping and intron retention affecting regulators of genomic integrity. nih.govembopress.org
For hepatocellular carcinoma, preclinical studies have demonstrated LB-100's activity alone and, more prominently, in combination with cytotoxic drugs. lixte.com Chemosensitization by LB-100 was equally effective in p53-null versus p53 intact hepatocellular carcinoma cells. nih.gov LB-100 also increased VEGF secretion, promoting tumor angiogenesis and drug penetration into tumor parenchyma in vitro. nih.gov
Preclinical Data Summary for Gastrointestinal Malignancies
| Cancer Type | Combination Therapy | Key Findings |
| Pancreatic Cancer | Radiation, Doxorubicin | Sensitization to radiation by interfering with DNA repair; increased doxorubicin penetration into tumors. aacrjournals.orgnih.gov |
| Colorectal Cancer | Immunotherapy (e.g., PD-1 blockade) | Sensitization through perturbation of mRNA splicing and neoantigen formation. nih.govembopress.orgstocktitan.net |
| Hepatocellular Carcinoma | Cytotoxic drugs (e.g., Doxorubicin) | Activity alone and in combination; effective in p53-null and intact cells; increased VEGF secretion and drug penetration. nih.govnih.govlixte.com |
Gynecological Cancers (e.g., Ovarian Clear Cell Carcinoma)
LB-100 has demonstrated the ability to reverse resistance to cisplatin in ovarian carcinoma xenografts. aacrjournals.orgaacrjournals.org It sensitized known cisplatin-resistant ovarian cancer cells to cisplatin treatment in vitro and in vivo. nih.gov This sensitization is at least partly attributed to altering cell-cycle checkpoint regulation. aacrjournals.orgaacrjournals.org Preclinical data supports the idea that LB-100 enhances the efficacy of PD-1 therapy in ovarian clear cell carcinoma. lixte.com A genetically acquired reduction in PP2A has been observed to enhance sensitivity to immunotherapy in ovarian clear cell carcinoma, suggesting that pharmacologically reducing PP2A with LB-100 could enhance the anti-tumor effect of PD-1 blocking antibodies. lixte.comdrug-dev.comlixte.com
Preclinical Data Summary for Gynecological Cancers
| Cancer Type | Combination Therapy | Key Findings |
| Ovarian Clear Cell Carcinoma | Cisplatin, PD-1 blockade | Reversal of cisplatin resistance; sensitization to cisplatin via cell-cycle checkpoint regulation alteration; potential to enhance immunotherapy. aacrjournals.orgnih.govaacrjournals.orglixte.comdrug-dev.comlixte.com |
Soft Tissue Sarcomas and Fibrosarcomas
In preclinical studies, LB-100 inhibited the proliferation of cell lines from a variety of tumors, including soft tissue sarcomas. targetedonc.com It has also been shown to potentiate the activity of doxorubicin against xenografts of various tumors, including fibrosarcoma. nih.govtargetedonc.com In a fibrosarcoma cell line, in vitro treatment with LB-100 demonstrated dose-dependent inhibition of cell viability. nih.gov When combined with doxorubicin, the inhibitory effect was significantly enhanced, and immunocytochemistry showed abnormal mitotic figures and disorganized microtubule formation, suggesting mitotic catastrophe. nih.gov Adjuvant LB-100 treatment prevented the development of metastases in in vivo fibrosarcoma experiments. nih.gov LB-100 has demonstrated synergistic action in in vivo preclinical mesenchymal tumors. globenewswire.comlixte.com
Preclinical Data Summary for Soft Tissue Sarcomas and Fibrosarcomas
| Cancer Type | Combination Therapy | Key Findings |
| Soft Tissue Sarcomas/Fibrosarcomas | Doxorubicin | Inhibition of proliferation; potentiated doxorubicin activity; dose-dependent inhibition of viability; induction of mitotic catastrophe; prevention of metastases. nih.govnih.govtargetedonc.comglobenewswire.comlixte.com |
Hematologic Malignancies (e.g., Myelodysplastic Syndromes)
Preclinical models of myelodysplastic syndromes (MDS) have shown that treatment with LB-100 has efficacy. lixte.comclinicaltrials.eu PP2A activity is altered in many hematologic malignancies, and pharmacologic inhibition of PP2A may be selectively cytotoxic to cells deficient in PP2A activity, such as in del(5q) MDS where an allele for a catalytic subunit of PP2A is deleted. aacrjournals.org Lenalidomide (B1683929), a standard agent for MDS, has shown selective cytotoxicity to PP2A haplo-insufficient cells due to its moderate PP2A-inhibitory activity, suggesting a potential mechanism relevant to LB-100. aacrjournals.org
Preclinical Data Summary for Hematologic Malignancies
| Cancer Type | Key Findings |
| Myelodysplastic Syndromes | Efficacy shown in preclinical models; potential selective cytotoxicity in cells with altered PP2A activity, relevant to the mechanism of lenalidomide in del(5q) MDS. aacrjournals.orglixte.comclinicaltrials.eu |
Lung Carcinomas (e.g., Non-Small Cell Lung Carcinoma, Small Cell Lung Cancer)
In models of small cell lung cancer (SCLC), a preclinical study reported that LB-100 potentiates standard therapy. nih.govlixte.com LB-100 enhances the effectiveness of elements of standard therapy in SCLC models. nih.govlixte.com It increases the amount of carboplatin that enters tumor cells without increasing toxicity and potentiates the action of the immune-blocker atezolizumab. lixte.com The malignant cells of SCLC are genetically sensitive to PP2A inhibition by a process termed synthetic lethality, and the effectiveness of the standard regimen is enhanced by LB-100. lixte.com
In non-small cell lung carcinoma (NSCLC) cellular models, LB-100 has shown potential to overcome multidrug resistance (MDR). mdpi.comnih.govresearchgate.net LB-100 significantly boosts the effectiveness of adavosertib and doxorubicin in MDR NSCLCs, and it reduces P-glycoprotein (P-gp) expression, sensitizing them to doxorubicin and increasing its accumulation. mdpi.comnih.govresearchgate.net
Preclinical Data Summary for Lung Carcinomas
| Cancer Type | Combination Therapy | Key Findings |
| Small Cell Lung Cancer | Carboplatin, Etoposide, Atezolizumab | Potentiates standard therapy; increases carboplatin uptake; potentiates atezolizumab action; exploits synthetic lethality related to PP2A inhibition. nih.govlixte.comlixte.comglobenewswire.com |
| Non-Small Cell Lung Carcinoma (MDR) | Adavosertib, Doxorubicin | Overcomes multidrug resistance; enhances effectiveness of adavosertib and doxorubicin; reduces P-gp expression, sensitizing cells to doxorubicin and increasing its accumulation. mdpi.comnih.govresearchgate.net |
Mechanisms of Sensitization and Resistance Modulation by Lb 100
Interference with DNA Repair Mechanisms
LB-100 has been shown to interfere with critical DNA repair pathways, thereby increasing the vulnerability of cancer cells to DNA-damaging agents. Studies indicate that LB-100 can inhibit homologous recombination repair (HRR) nih.gov. Furthermore, it has been reported to interfere with DNA-PK related nonhomologous end-joining (NHEJ) aacrjournals.org. This interference with repair mechanisms prevents the effective resolution of DNA damage induced by treatments like cisplatin (B142131), leading to an accumulation of DNA lesions tandfonline.com. Evidence for this includes increased levels of gamma-H2AX foci, a marker of DNA double-strand breaks, upon LB-100 treatment nih.gov. This disruption of DNA repair is a significant factor in the chemosensitizing and radiosensitizing properties of LB-100 tandfonline.comembopress.orglixte.combiospace.comresearchgate.netnih.govresearchgate.net.
Promotion of Mitotic Catastrophe and Cell Death in Senescent Cells
Cancer cell senescence can contribute to therapeutic resistance mdpi.com. LB-100, as an inhibitor of PP2A, has demonstrated the ability to drive senescent cancer cells into aberrant mitosis, culminating in cell death through mitotic catastrophe mdpi.comnih.govoup.comaacrjournals.org. This mechanism is particularly relevant for targeting therapy-resistant senescent tumor cells oup.com. Research has observed abnormal mitotic figures and disorganized microtubule structures in cells treated with LB-100, characteristic features of mitotic catastrophe nih.govnih.gov. This forced progression through mitosis in the presence of unrepaired DNA damage contributes to the cytotoxic effects of combination therapies involving LB-100 tandfonline.com.
Enhancement of Intracellular Drug Accumulation
A key mechanism by which LB-100 overcomes multidrug resistance (MDR) is by increasing the intracellular accumulation of therapeutic agents in cancer cells mdpi.comresearchgate.netnih.gov. This enhanced accumulation is closely linked to its effects on drug efflux transporters, particularly P-glycoprotein (P-gp). By modulating the activity and/or expression of these pumps, LB-100 facilitates higher intracellular concentrations of co-administered drugs, thereby improving their cytotoxic effects mdpi.comresearchgate.netnih.gov.
Modulation of Multidrug Resistance (MDR) Efflux Pumps (e.g., P-glycoprotein/ABCB1)
Multidrug resistance is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), also known as ABCB1 nih.govbosterbio.comnih.govwikipedia.orgportlandpress.com. These transporters actively pump drugs out of the cell, reducing their intracellular concentration below therapeutic levels nih.govwikipedia.orgportlandpress.com. Studies have shown that LB-100 reduces the expression of P-gp in multidrug-resistant cancer cell lines, including glioblastoma and non-small cell lung carcinoma cells mdpi.comresearchgate.netnih.gov. This reduction in P-gp expression is a significant factor in the ability of LB-100 to sensitize resistant cells to chemotherapy and enhance drug accumulation mdpi.comresearchgate.netnih.gov.
Angiogenesis Modulation (e.g., HIF-1α-VEGF Pathway)
LB-100 has been observed to influence angiogenesis, the formation of new blood vessels. In some cancer models, LB-100 treatment has been shown to induce the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) mdpi.comnih.gov. This induction is associated with increased microvessel density and improved blood perfusion within tumors in xenograft models mdpi.comnih.gov. The HIF-1α-VEGF pathway is a well-established regulator of angiogenesis, crucial for tumor growth and survival nih.govaging-us.comspandidos-publications.com. While increased angiogenesis might seem counterintuitive for cancer therapy, in the context of combination therapy, enhanced blood perfusion can lead to improved delivery and distribution of co-administered chemotherapy drugs within the tumor microenvironment, thereby increasing their efficacy nih.govmdpi.comnih.gov.
Disruption of Specific Anti-apoptotic Complexes (e.g., mtATR-tBid Complex)
Recent research has identified a novel mechanism by which LB-100 can overcome resistance in certain cancer types, specifically by disrupting inhibitory anti-apoptotic complexes. In resistant pancreatic ductal adenocarcinoma (PDAC) cells, a complex forms between mitochondria-targeted ATR (mtATR) and the proapoptotic protein tBid patsnap.commdpi.comnih.govnih.gov. This mtATR-tBid complex effectively silences tBid, promoting apoptotic dormancy and contributing to drug resistance patsnap.comnih.gov. LB-100 has been shown to disrupt this complex, thereby reactivating the proapoptotic function of tBid and inducing apoptosis in these otherwise resistant cells patsnap.comnih.gov. This mechanism highlights LB-100's ability to directly intervene in specific survival pathways exploited by resistant cancer cells.
Methodological Approaches in Lb 100 Research
In Vitro Cellular Assays
A range of in vitro cellular assays are utilized to evaluate the effects of LB-100 on cancer cells and other cell types. These methods provide insights into how LB-100 influences cell viability, programmed cell death, cell cycle progression, and cellular movement.
Cell Viability and Proliferation Studies
Cell viability and proliferation assays are commonly used to determine the cytotoxic or growth-inhibitory effects of LB-100. Assays such as XTT, MTT, and CCK-8 are frequently employed for this purpose. nih.govnih.govselleckchem.comtargetmol.comselleckchem.comresearchgate.netiiarjournals.org These calorimetric methods measure metabolic activity, which is indicative of viable cells.
Research has shown that LB-100 can reduce cell viability in a dose-dependent manner in various cancer cell lines, including medulloblastoma, meningioma, and pancreatic cancer cells. nih.govnih.govselleckchem.comresearchgate.net For instance, studies in medulloblastoma cell lines (DAOY, D341, and D283) demonstrated that increasing concentrations of LB-100 led to decreased cell viability after 48 hours of treatment. nih.govresearchgate.net Similarly, in meningioma cell lines (IOMM-LEE, GAR, and CH-157), LB-100 showed a dose-dependent inhibition of cell growth, although a direct cytotoxic effect was primarily observed at higher concentrations (IC50 > 10 µM). nih.gov In pancreatic cancer cells (BxPc-3 and Panc-1), LB-100 inhibited cell growth with IC50 values in the low micromolar range. selleckchem.comselleckchem.com
LB-100 has also been investigated for its ability to enhance the cytotoxicity of other therapeutic agents. Studies combining LB-100 with cisplatin (B142131) in medulloblastoma cells showed a significant enhancement of cisplatin-mediated cytotoxicity. nih.govresearchgate.net For example, in DAOY cells, the addition of 2 µM LB-100 decreased cell viability in the presence of 1 µM cisplatin from 61% to 26%. nih.govresearchgate.net Similar synergistic effects were observed in D341 and D283 cells. nih.govresearchgate.net In osteosarcoma cells, LB-100 sensitized cells to the cytotoxic effects of cisplatin treatment. nih.govtandfonline.com
| Cell Line | Assay Method | LB-100 Effect on Viability/Proliferation | Combination Treatment | Effect of Combination with LB-100 | Source |
| DAOY | XTT | Dose-dependent decrease | Cisplatin | Enhanced cytotoxicity | nih.govresearchgate.net |
| D341 | XTT | Dose-dependent decrease | Cisplatin | Enhanced cytotoxicity | nih.govresearchgate.net |
| D283 | XTT | Dose-dependent decrease | Cisplatin | Enhanced cytotoxicity | nih.govresearchgate.net |
| IOMM-LEE | XTT | Dose-dependent inhibition (high conc.) | Radiation | Sensitized to radiation | nih.gov |
| GAR | XTT | Dose-dependent inhibition (high conc.) | Radiation | Sensitized to radiation | nih.gov |
| CH-157 | XTT | Dose-dependent inhibition (high conc.) | Radiation | Sensitized to radiation | nih.gov |
| BxPc-3 | CCK-8 | Inhibition (IC50 = 2.3 µM) | Doxorubicin (B1662922) | Sensitized to doxorubicin | selleckchem.comselleckchem.com |
| Panc-1 | CCK-8 | Inhibition (IC50 = 1.7 µM) | Doxorubicin | Sensitized to doxorubicin | selleckchem.comselleckchem.com |
| SW1990 | Not specified | Reduces PP2A activity | Doxorubicin | Sensitized to doxorubicin | selleckchem.comselleckchem.commedchemexpress.com |
| 143B | CCK-8 | Modest effect alone | Cisplatin | Increased cytotoxicity | nih.govtandfonline.com |
| MG63 | CCK-8 | Increased cytotoxicity with cisplatin | Cisplatin | Increased cytotoxicity | nih.govtandfonline.com |
| U2OS | CCK-8 | Increased cytotoxicity with cisplatin | Cisplatin | Increased cytotoxicity | nih.govtandfonline.com |
| CNE1 (NPC) | MTT | Modest inhibition at higher conc. | Radiation | Radiosensitization | oncotarget.comsemanticscholar.org |
| CNE2 (NPC) | MTT | Modest inhibition at higher conc. | Radiation | Radiosensitization | oncotarget.comsemanticscholar.org |
Apoptosis and Necroptosis Assays
Assays for apoptosis and necroptosis are used to determine if LB-100 induces programmed cell death. Techniques such as flow cytometry with Annexin V/Propidium Iodide staining or detection of cleaved caspases (e.g., cleaved caspase-3) and cleaved PARP are commonly employed. nih.govnih.govtandfonline.comresearchgate.netresearchgate.netmerckmillipore.com
Studies have demonstrated that LB-100 can induce apoptosis in a dose-dependent manner in various cancer cell lines. nih.govresearchgate.net In medulloblastoma cells (DAOY and D341), LB-100 treatment for 48 hours increased apoptosis with increasing concentrations. nih.gov For instance, in DAOY cells, apoptosis increased from 1% in the control group to 49% with 20 µM LB-100. nih.gov Similarly, in D341 cells, apoptosis rose from 13% to 51% at the same concentration. nih.gov In secondary acute myeloid leukemia (sAML) cells (SKM-1), LB-100 demonstrated a concentration-dependent increase in the fraction of apoptotic cells. researchgate.net
When combined with other therapies, LB-100 can enhance apoptosis. The addition of LB-100 to cisplatin treatment in osteosarcoma cells (143B) resulted in increased apoptotic cell death, evidenced by higher expression of cleaved caspase-3 and caspase-9. tandfonline.com LB-100 also sensitized TRAIL-resistant breast cancer cells (MCF7) to TRAIL-mediated apoptosis. nih.gov
In some contexts, LB-100 has been shown to induce necroptosis. In glioblastoma neurospheres depleted of PRMT5, LB-100 treatment significantly increased the level of phospho-MLKL, a marker for necroptosis, suggesting that decreased cell viability was attributable to necroptosis. researchgate.net
Cell Cycle Analysis
Cell cycle analysis, often performed using flow cytometry with DNA-binding dyes like Propidium Iodide, helps to understand how LB-100 affects the progression of cells through different phases of the cell cycle (G1, S, G2, M). nih.govnih.govnih.govoncotarget.comresearchgate.netoup.com
Research indicates that LB-100 can induce cell cycle arrest, particularly in the G2/M phase. nih.govoncotarget.comresearchgate.netoup.com In medulloblastoma cells, LB-100 monotherapy induced G2/M cell cycle arrest. nih.govresearchgate.net Chordoma cells treated with LB-100, either alone or in combination with radiation, showed a significantly increased population of cells in the G2/M phase, which is considered a radiation-sensitive state. oup.com Nasopharyngeal carcinoma cells (CNE1 and CNE2) exposed to LB-100 also exhibited an accumulation of cells in the G2/M phase. oncotarget.com
In some instances, LB-100's effect on the cell cycle is linked to its ability to overcome cell cycle checkpoints. In osteosarcoma cells treated with cisplatin, LB-100 abrogated cell cycle arrest induced by cisplatin, allowing cells to proceed through the cycle despite DNA damage. nih.govtandfonline.com This abrogation was associated with persistent hyper-phosphorylation of Chk1 and Chk2 proteins. nih.gov
Conversely, one study in pheochromocytoma cells suggested that LB-100 alone might enhance tumor cell growth, and cell cycle analyses confirmed a higher number of tumor cells in S and M phases. tandfonline.com
Migration and Invasion Assays
Migration and invasion assays are used to assess the ability of cells to move and infiltrate through a barrier, processes crucial for metastasis. Common techniques include wound healing assays for migration and Transwell assays with Matrigel-coated membranes for invasion. nih.goviiarjournals.orgspringermedizin.debitesizebio.comsigmaaldrich.com
Studies have shown that LB-100 can attenuate the migration and invasion of cancer cells. In medulloblastoma cells (DAOY), LB-100 slowed cell migration in a wound-healing assay. nih.gov The time taken for cells to invade a gap was significantly longer with LB-100 treatment compared to control or cisplatin. nih.gov This suggests that LB-100 can profoundly affect the migratory properties of tumor cells, potentially impairing their ability to invade and metastasize. nih.gov LB-100 also suppressed the growth and invasion of malignant meningioma cells in vitro. researchgate.net
| Cell Line | Assay Type | Observed Effect of LB-100 | Notes | Source |
| DAOY | Migration | Slowed cell migration | Wound healing assay | nih.gov |
| DAOY | Invasion | Impaired invasion | Time to invade a gap was significantly longer | nih.gov |
| Malignant Meningioma | Migration/Invasion | Suppressed growth and invasion | Not specified | researchgate.net |
Enzyme Activity Measurements (e.g., PP2A, PP5C)
Direct measurement of enzyme activity is critical to confirm LB-100's inhibitory effect on its target phosphatases, primarily PP2A and PP5C. Phosphatase assay kits, often utilizing phosphopeptide or fluorogenic substrates, are used for this purpose. nih.govscispace.comresearchgate.netnih.govselleckchem.comtargetmol.comselleckchem.comresearchgate.net
Research consistently demonstrates that LB-100 inhibits the catalytic activity of PP2A in a dose-dependent manner in various cell lines. nih.govselleckchem.comresearchgate.net In medulloblastoma cells, LB-100 caused a concentration-dependent decrease in PP2A activity after 3 hours of treatment. nih.govresearchgate.net In pancreatic cancer cells (BxPc-3, Panc-1, and SW1990), LB-100 reduced PP2A activity by 30-50%. selleckchem.comselleckchem.commedchemexpress.com
More recent studies have also shown that LB-100 is a catalytic inhibitor of PP5C, in addition to PP2A. mdpi.comnih.govscispace.comresearchgate.net Inhibition assays using purified enzymes and different substrates have confirmed LB-100's inhibitory activity against both PP2AC and PP5C. nih.govscispace.comresearchgate.net The structural homology of the catalytic pockets of PP2A-C and PP5C is believed to contribute to LB-100's ability to inhibit both enzymes. mdpi.comresearchgate.net
| Target Enzyme | Assay Method | Observed Effect of LB-100 | Notes | Source |
| PP2A | Phosphatase assay | Dose-dependent inhibition | Measured in various cancer cell lines | nih.govselleckchem.comresearchgate.net |
| PP5C | Phosphatase assay | Dose-dependent inhibition | Confirmed with purified enzyme and substrates | nih.govscispace.comresearchgate.net |
Gene Expression and Protein Phosphorylation Analysis
Analyzing gene expression and protein phosphorylation levels provides insights into the downstream signaling pathways affected by LB-100. Techniques such as Western blotting, ELISA, and gene expression profiling (e.g., using microarrays or RNA sequencing) are utilized. embopress.orgnih.govnih.govresearchgate.netoup.comresearchgate.netnih.gov
LB-100 has been shown to influence the phosphorylation status of various proteins involved in cell signaling and cell cycle regulation. Inhibition of PP2A by LB-100 can lead to increased phosphorylation of proteins that are typically dephosphorylated by PP2A. tandfonline.com
Studies in medulloblastoma cells revealed that LB-100 suppressed the phosphorylation of STAT3 protein at tyrosine 705 and several of its downstream targets. nih.govnih.govresearchgate.net Conversely, phosphorylation increased at serine 727 in a dose-dependent manner after LB-100 treatment. researchgate.net This suggests that LB-100 can down-regulate STAT3 activation. nih.govresearchgate.net Downstream targets of STAT3, including cyclin D1, c-myc, and mcl-1, were also found to be down-regulated at the protein level in a dose-dependent manner following LB-100 treatment in meningioma cells. nih.gov
In nasopharyngeal carcinoma cells, LB-100 exposure increased intracellular levels of p-Plk1, TCTP, and Cdk1, while decreasing p53. oncotarget.com These changes are associated with cell cycle arrest and mitotic catastrophe. oncotarget.com LB-100 also led to increased Cdk1 activity via phosphorylation of Plk1, resulting in persistent phosphorylation of Cdk1 at Tyr-15 and G2/M phase entry in response to DNA damage. oncotarget.com
Furthermore, LB-100 has been shown to affect protein phosphorylation patterns in proteins enriched for spliceosomal components, leading to transcriptome-wide changes in splicing patterns in colon cancer cells. embopress.orgnih.gov This perturbation of mRNA splicing can result in the creation of neoantigens. embopress.orgnih.gov
| Protein/Gene Target | Assay Method(s) | Observed Effect of LB-100 | Notes | Source |
| STAT3 (Y705) | Western blot, ELISA | Decreased phosphorylation (inhibition of activation) | Dose-dependent effect in medulloblastoma and meningioma cells | nih.govnih.govresearchgate.net |
| STAT3 (S727) | Western blot | Increased phosphorylation | Dose-dependent effect in medulloblastoma cells | researchgate.net |
| Cyclin D1 | Western blot | Decreased expression | Downstream target of STAT3 in meningioma cells | nih.gov |
| c-myc | Western blot | Decreased expression | Downstream target of STAT3 in meningioma cells | nih.gov |
| mcl-1 | Western blot | Decreased expression | Downstream target of STAT3 in meningioma cells | nih.gov |
| p-Plk1 | Not specified (Increased intracellular levels) | Increased levels | Associated with cell cycle arrest and mitotic catastrophe in NPC cells | oncotarget.com |
| TCTP | Not specified (Increased intracellular levels) | Increased levels, then decreased abundance due to phosphorylation | Associated with cell cycle arrest and mitotic catastrophe in NPC cells | oncotarget.com |
| Cdk1 | Not specified (Increased intracellular levels), Western blot | Increased levels, increased activity via phosphorylation of Plk1 | Leads to persistent phosphorylation at Tyr-15 in NPC cells | oncotarget.com |
| p53 | Not specified (Decreased levels) | Decreased levels | Associated with cell cycle effects in NPC cells | oncotarget.com |
| Spliceosomal proteins | Phosphorylation analysis, RNA sequencing | Altered phosphorylation patterns, transcriptome-wide splicing changes | Observed in colon cancer cells | embopress.orgnih.gov |
| Phospho-MLKL | ELISA, Western blot | Increased levels | Marker for necroptosis in PRMT5-depleted glioblastoma neurospheres | researchgate.net |
In Vivo Preclinical Models
In vivo preclinical models are crucial for evaluating the efficacy of LB-100 in a living system, assessing its impact on tumor growth, and determining its effects on survival.
Murine Xenograft Models of Tumor Growth and Regression
Murine xenograft models are widely used to study the effects of LB-100 on human tumor growth and regression. These models involve implanting human cancer cells into immunocompromised mice. Studies have utilized various cancer cell lines in xenograft models, including nasopharyngeal carcinoma, glioblastoma, osteosarcoma, triple-negative breast cancer, small-cell lung cancer, and pancreatic cancer. oncotarget.commdpi.comcancerbiomed.orgselleck.co.jp
Research findings from xenograft models demonstrate that LB-100 can inhibit tumor growth and induce regression, often more effectively when combined with other treatments like chemotherapy or radiation. For instance, in studies using nasopharyngeal carcinoma xenografts, LB-100 combined with radiation significantly reduced tumor mass and delayed tumor growth compared to either treatment alone. oncotarget.com In osteosarcoma xenografts, combination therapy with LB-100 and cisplatin resulted in significantly smaller tumor volumes than either drug alone. cancerbiomed.org LB-100 monotherapy has also shown the ability to decrease tumor volume in some models, such as triple-negative breast cancer xenografts. cancerbiomed.org
Data from xenograft studies often include measurements of tumor volume over time and calculations of tumor volume doubling time. For example, in one study, LB-100 in combination with radiation slowed the rate of tumor volume doubling in nasopharyngeal carcinoma xenografts significantly compared to control or single treatments. oncotarget.com
Orthotopic Models
Orthotopic models involve implanting cancer cells directly into the corresponding organ or tissue site from which the cancer originated. This approach can better recapitulate the tumor microenvironment and metastatic patterns observed in humans compared to subcutaneous xenograft models. oncotarget.com
Orthotopic xenograft mouse models have been employed in LB-100 research, particularly for studying brain tumors like glioblastoma and meningioma. oncotarget.comnih.govmdpi.com For example, an intracranial orthotopic xenograft mouse model was used to verify the antitumor effects of combining LB-100 with radiation therapy in malignant meningioma. nih.govnih.gov In glioblastoma research, an intracranial U251 glioblastoma model was used to demonstrate that LB-100 enhanced the efficacy of CAR-T cell therapy, leading to improved tumor growth control and prolonged survival. mdpi.com
These models provide insights into the effects of LB-100 within a more physiologically relevant context, including its impact on tumor infiltration by immune cells when used in combination with immunotherapies. mdpi.commdpi.com
Survival Studies
Survival studies in preclinical models assess how LB-100 treatment, alone or in combination, affects the lifespan of tumor-bearing animals. These studies are a critical measure of therapeutic efficacy.
Research using xenograft and orthotopic models has included survival analyses. In nasopharyngeal carcinoma xenografts, mice treated with LB-100 plus radiation lived significantly longer than those in other treatment groups. oncotarget.com Similarly, in an intracranial orthotopic meningioma model, combination treatment with LB-100 and radiation significantly increased median survival. nih.gov Studies in glioblastoma orthotopic models have also shown that LB-100 in combination with CAR-T cell therapy or PD-1 blockade significantly prolonged survival compared to single treatments. mdpi.commdpi.com
These studies provide evidence that LB-100 can improve survival outcomes in preclinical cancer models, supporting its potential therapeutic value.
Structural Biology Techniques
Structural biology techniques are employed to understand the molecular interactions of LB-100 with its target proteins, primarily protein phosphatases.
X-ray Crystallography of Protein-Inhibitor Complexes
X-ray crystallography is a key technique used to determine the three-dimensional structure of proteins and their complexes with small molecules like LB-100. omicstutorials.comnih.gov This provides detailed information about how LB-100 binds to and inhibits its target phosphatases, which is crucial for understanding its mechanism of action and for rational drug design. nih.gov
Studies have utilized X-ray crystallography to investigate the interaction of LB-100 with protein phosphatase 5 (PPP5C). The structure of PPP5C co-crystallized with LB-100 has been solved, revealing that the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety of LB-100 coordinates with metal ions and key residues in the catalytic site of PPP5C. scispace.comnih.govresearchgate.net These residues are conserved in both PP2A and PPP5C, providing a structural basis for LB-100's inhibitory activity against both phosphatases. nih.govresearchgate.net
This structural information helps researchers understand the binding mode and the specific interactions that contribute to LB-100's potency.
Future Directions in Lb 100 Research
Investigation of Novel LB-100 Analogues and Derivatives
Future research will likely focus on the design and synthesis of novel LB-100 analogues and derivatives to potentially enhance efficacy, improve pharmacokinetic properties, or reduce off-target effects. LB-100 itself is a synthetic derivative of cantharidin (B1668268). pharmaceutical-technology.comresearchgate.net Studies have shown that while LB-100 inhibits both PP2A and PP5, it demonstrates only modest selectivity towards PP2A. nih.gov Developing analogues with increased selectivity for specific phosphatase isoforms, particularly PP2A, could lead to more targeted therapies and potentially fewer side effects. Additionally, exploring modifications to the LB-100 structure may yield compounds with altered cellular uptake, distribution, metabolism, and excretion profiles, thereby improving their therapeutic index. For instance, understanding the enzymatic conversion of LB-100 into its active metabolite, endothall (B106541), could inform the design of prodrugs or analogues that optimize this conversion in target tissues. biospace.com
Elucidation of Additional Molecular Targets and Off-Target Effects
While LB-100 is known to inhibit PP2A and PP5, further research is needed to fully elucidate its complete spectrum of molecular targets and potential off-target effects. nih.govlixte.commdpi.comembopress.org Understanding the global impact of LB-100 on the phosphoproteome of cancer cells can provide deeper mechanistic insights into its anti-cancer effects and identify additional processes perturbed by the drug. lixte.com Studies have indicated that LB-100 can influence various cellular pathways, including those involved in DNA repair, cell cycle control, and immune signaling. lixte.comaacrjournals.orgnih.gov For example, LB-100 has been shown to induce mitotic catastrophe and inhibit DNA repair, contributing to its chemosensitizing properties. lixte.comaacrjournals.orgmdpi.comnih.gov Further investigation into these interactions and the identification of other potential binding partners or downstream effectors will be crucial for predicting response, understanding resistance mechanisms, and developing rational combination therapies. Research into LB-100's effect on P-glycoprotein expression in multidrug-resistant cancer cells highlights another area of investigation into its broader cellular impact. mdpi.com
Optimization of Combinatorial Therapeutic Strategies
A significant area of future research involves the optimization of combinatorial therapeutic strategies incorporating LB-100. Preclinical and clinical studies have shown that LB-100 can enhance the effectiveness of various anti-cancer treatments, including chemotherapy, radiation therapy, and immunotherapy. researchgate.netnih.govmdpi.comlixte.comaacrjournals.orgmdpi.comnih.govbiospace.comnih.govresearchgate.netnih.gov Future efforts will focus on identifying the most synergistic drug combinations, determining optimal dosing and scheduling, and understanding the underlying mechanisms of synergy in different cancer types. For example, research is ongoing to assess the combination of LB-100 with immunotherapy agents like PD-1 inhibitors, as LB-100 has shown the ability to enhance anti-tumor immunity and potentially convert "cold" tumors into "hot" ones. lixte.comembopress.orglixte.comnih.gov Combinations with DNA-damaging agents such as cisplatin (B142131), doxorubicin (B1662922), and temozolomide (B1682018) have also shown promise by interfering with DNA repair mechanisms and inducing mitotic catastrophe. nih.govmdpi.comaacrjournals.orgmdpi.comnih.govresearchgate.net Further research is needed to explore combinations with other targeted therapies and to move promising preclinical combinations into clinical trials.
Research findings on combinatorial strategies:
| Combination Therapy | Cancer Type | Outcome | Source |
| LB-100 + Cisplatin | Ovarian cancer, Medulloblastoma | Reversed resistance, enhanced efficacy. nih.govmdpi.com | nih.govmdpi.com |
| LB-100 + Doxorubicin | Glioblastoma, AML, Pancreatic cancer | Enhanced cytotoxicity, increased drug accumulation, enhanced cytolysis. nih.govmdpi.comresearchgate.netapexbt.com | nih.govmdpi.comresearchgate.netapexbt.com |
| LB-100 + Temozolomide | Glioblastoma | Increased antitumor activity, suppressed tumor growth. nih.govmdpi.com | nih.govmdpi.com |
| LB-100 + Radiation | Glioblastoma, Nasopharyngeal carcinoma | Enhanced radiation inhibition, radiosensitization. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| LB-100 + PD-1 blockade | Glioblastoma, Colon cancer, Melanoma | Enhanced anti-tumor immunity, synergistic effect. lixte.comembopress.orglixte.comnih.gov | lixte.comembopress.orglixte.comnih.gov |
| LB-100 + CAR-T cells | Glioblastoma | Enhanced efficacy, increased tumor-infiltrating lymphocytes. mdpi.comnih.gov | mdpi.comnih.gov |
| LB-100 + Adavosertib | Glioblastoma, NSCLC | Synergistic cytotoxic effects. mdpi.com | mdpi.com |
| LB-100 + PRMT5 inhibition | Glioblastoma | Anti-glioblastoma effect. researchgate.net | researchgate.net |
| LB-100 + Tyrosine Kinase Inhibitors | CML | Sensitized resistant leukemia stem cells. lixte.comresearchgate.net | lixte.comresearchgate.net |
Development of Predictive Biomarkers for LB-100 Response
Identifying predictive biomarkers for LB-100 response is a critical future direction to enable patient selection and personalize treatment strategies. Research is needed to determine which patients are most likely to benefit from LB-100 monotherapy or combination therapies. Potential biomarkers could include the expression or mutation status of PP2A or other phosphatases, the activation status of downstream signaling pathways affected by LB-100, or markers related to DNA repair capacity or immune cell infiltration. For example, studies exploring the enzymatic conversion of LB-100 to endothall have suggested that the enzyme responsible for this conversion could serve as a potential biomarker to identify likely responders. biospace.com Investigating the relationship between specific molecular alterations in tumors and sensitivity to LB-100 is essential for developing predictive assays that can guide clinical decision-making.
Integration with Emerging Therapeutic Modalities (e.g., Tyrosine Kinase Inhibitors)
Future research will also explore the integration of LB-100 with other emerging therapeutic modalities beyond traditional chemotherapy and immunotherapy. This includes investigating its potential in combination with targeted therapies such as tyrosine kinase inhibitors (TKIs). Studies have already shown that LB-100 can sensitize tyrosine kinase inhibitor-resistant leukemia stem cells to TKI treatment in chronic myelogenous leukemia (CML) models. lixte.comresearchgate.net This suggests a potential role for LB-100 in overcoming resistance to targeted therapies. Further research is warranted to explore combinations with TKIs and other novel agents across various cancer types, as well as its potential integration with other innovative approaches like epigenetic therapies or cell-based therapies.
Q & A
Q. What molecular mechanisms underlie LB-100's anticancer effects in colorectal adenocarcinoma?
LB-100 inhibits protein phosphatase 2A (PP2A), leading to hyperphosphorylation of splicing regulators (e.g., SR proteins) and widespread alterations in RNA splicing. This results in alternative splicing events (ASEs) that generate neoantigens presented via MHC-I, enhancing immunogenicity . Phosphoproteomic analyses in SW-480 cells revealed >1,700 differentially phosphorylated proteins, including kinases involved in mitotic stress and DNA damage response pathways .
Q. What in vitro models and assays are used to assess LB-100's impact on cancer cell viability?
Q. How does LB-100 modulate oncogenic signaling pathways in KRAS/BRAF-mutant cancers?
LB-100 hyperactivates MAPK and WNT pathways, exacerbating replication stress and DNA damage. CRISPR screens identified synthetic lethality with WEE1 inhibition, as combined LB-100/WEE1 blockade triggers mitotic catastrophe . Mechanistic validation includes γH2AX (DNA damage) and cleaved PARP (apoptosis) markers in resistant ESCC models .
Advanced Research Questions
Q. How can LB-100-induced splicing alterations be leveraged to enhance immunotherapy efficacy?
- Methodology :
- RNA-seq and ASE analysis to detect retained introns/exons in LB-100-treated cells .
- NetMHCpan AI tool to predict MHC-I binding affinity of neopeptides .
- Immunopeptidomics (mass spectrometry) to validate neoantigen presentation .
Q. What experimental strategies identify synthetic lethal partners for LB-100?
- CRISPR screens : Uncovered WEE1 inhibition as synthetically lethal with LB-100 due to replication stress exacerbation .
- Compound screens : Tested 7 colorectal cancer models with diverse genetic backgrounds to validate synergy with adavosertib (WEE1 inhibitor) .
- Biomarker analysis : MAPK/WNT downregulation correlates with resistance, guiding patient stratification .
Q. How are clinical trials designed to evaluate LB-100's synergy with chemotherapy/immunotherapy?
- Phase Ib/II trials :
- Soft tissue sarcoma : LB-100 + doxorubicin (NCT04560972) uses progression-free survival (PFS) as a primary endpoint, with adaptive randomization based on early response .
- Ovarian clear cell carcinoma : Combines LB-100 with dostarlimab (PD-1 inhibitor), leveraging PP2A inhibition to mimic mutation-driven immune sensitization .
Methodological Challenges & Solutions
Q. What strategies address LB-100's limited blood-brain barrier penetration in glioblastoma trials?
- NCI pharmacokinetic study : Single-dose LB-100 failed to accumulate in glioma tissue; alternative delivery methods (e.g., convection-enhanced delivery) are under exploration .
- Preclinical models : Meningioma studies use high-dose LB-100 (IC50 >10 μM) to overcome intrinsic resistance .
Q. How are predictive biomarkers for LB-100 response identified?
- Functional genomics : CRISPR knockout screens reveal genes like [_____], whose loss confers resistance .
- Phosphoproteomics : Hyperphosphorylation of splicing factors (e.g., HNRNPM) correlates with neoantigen load .
- Clinical correlation : Retrospective analysis of NCT04560972 data links splicing dysregulation with improved PFS in LB-100 + immunotherapy cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
